molecular formula C17H19FN2OS B5774683 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide

3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide

Numéro de catalogue B5774683
Poids moléculaire: 318.4 g/mol
Clé InChI: MPYZRMNHXQLQCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is expressed on the surface of immune cells, and by blocking its activity, CPI-444 can enhance the anti-tumor immune response.

Mécanisme D'action

3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide works by blocking the adenosine A2A receptor on immune cells. Adenosine is a signaling molecule that is produced in high amounts in the tumor microenvironment. It can bind to the A2A receptor on immune cells and suppress their anti-tumor activity. By blocking this receptor, 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide can enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has been shown to increase the production of cytokines and chemokines, such as interferon-gamma and CXCL10, which recruit immune cells to the tumor site and activate them to attack cancer cells. It has also been shown to decrease the production of immunosuppressive molecules, such as TGF-beta, which can inhibit the anti-tumor immune response. In addition, 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has been shown to enhance the infiltration of immune cells into the tumor microenvironment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is that it can enhance the anti-tumor immune response without causing significant toxicity. It has also been shown to synergize with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response. However, one limitation of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is that it may not be effective in all types of cancer. It may also have limited efficacy in tumors that do not express high levels of the adenosine A2A receptor.

Orientations Futures

There are several future directions for research on 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide. One direction is to investigate its efficacy in combination with other immunotherapies, such as CAR-T cell therapy. Another direction is to identify biomarkers that can predict response to 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide, which could help to personalize treatment for cancer patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide in cancer patients.

Méthodes De Synthèse

The synthesis of 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide involves several steps. First, 4-fluoroaniline is reacted with 2-bromoacetyl bromide to form 4-(4-fluorophenyl)-2-bromoacetanilide. This compound is then reacted with thioacetamide to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. Finally, this compound is reacted with cyclopentanecarbonyl chloride to form 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide.

Applications De Recherche Scientifique

3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential as an anti-cancer therapy. Preclinical studies have shown that 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide can enhance the anti-tumor immune response by blocking the adenosine A2A receptor on immune cells. This leads to increased production of cytokines and chemokines, which recruit immune cells to the tumor site and activate them to attack cancer cells. 3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has also been shown to synergize with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response.

Propriétés

IUPAC Name

3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-14-8-6-13(7-9-14)15-11-22-17(19-15)20-16(21)10-5-12-3-1-2-4-12/h6-9,11-12H,1-5,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYZRMNHXQLQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.